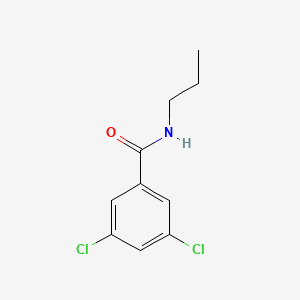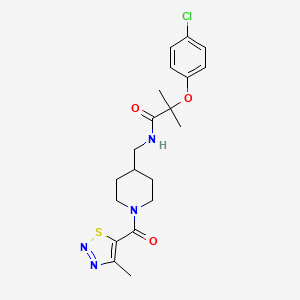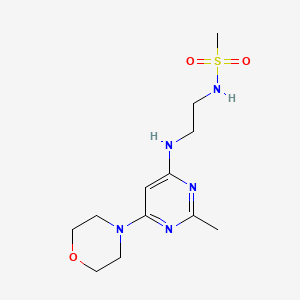
3,5-dichloro-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dichloro-N-propylbenzamide is a chemical compound with the linear formula C10H11Cl2NO . It has a molecular weight of 232.111 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 232.111 . Other physical and chemical properties are not detailed in the retrieved documents.Wissenschaftliche Forschungsanwendungen
Polymerization and Structural Insights
3,5-dichloro-N-propylbenzamide has been studied in the context of solid-state polymerization. Sandor and Foxman (2000) examined the heating of 3,5-dihalo-4-aminobenzoylchlorides, including this compound, which resulted in the formation of solid polybenzamides. Their study provided new structural perspectives on these compounds, revealing specific hydrogen-bonded chains in their structure (Sandor & Foxman, 2000).
Thermal Stability Analysis
The thermal stability of compounds related to this compound has been a subject of research. Cong and Cheng (2021) investigated the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a compound structurally similar to this compound. They utilized dynamic DSC curves to obtain thermodynamic data for ADMBA, aiding in understanding its thermal decomposition properties (Cong & Cheng, 2021).
Antibacterial Properties
The antibacterial applications of derivatives of this compound have been explored. Cheng et al. (2010) described the synthesis and molecular modeling of peptide and Schiff bases (PSB) small molecules, including derivatives of this compound. These compounds showed potential as inhibitors of Escherichia coli beta-Ketoacyl-acyl carrier protein synthase III, indicating their use as targeted antibiotics (Cheng et al., 2010).
Electrocatalytic Determination
Karimi-Maleh et al. (2014) developed a biosensor based on a modified carbon paste electrode for the electrocatalytic determination of glutathione and piroxicam. This study utilized a nanocomposite modified with N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, demonstrating the electrochemical applications of derivatives of this compound (Karimi-Maleh et al., 2014).
Molecular Modeling and Structural Analysis
The molecular structure and intermolecular interactions of compounds related to this compound have been a focus of research. Karabulut et al. (2014) studied the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, providing insights into the influence of intermolecular interactions on molecular geometry, which is relevant for understanding the structural characteristics of similar compounds (Karabulut et al., 2014).
Safety and Hazards
Wirkmechanismus
Target of Action
This compound belongs to the class of organic compounds known as benzanilides, which are aromatic compounds containing an anilide group . Anilides and their derivatives exhibit wide applications in the fields of medicines, industry, and biology .
Mode of Action
It is synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride . The interaction of this compound with its targets could potentially lead to changes in cellular processes, but more research is needed to confirm this.
Biochemical Pathways
Some analogous derivatives have shown biological activity, such as antitumoral and anticonvulsive activities . This suggests that 3,5-dichloro-N-propylbenzamide may interact with biochemical pathways related to these activities.
Result of Action
As a derivative of benzamide, it may share some of the biological activities observed in other benzamide derivatives . .
Biochemische Analyse
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is suggested that the compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is suggested that the compound may interact with various enzymes or cofactors
Transport and Distribution
It is suggested that the compound may interact with various transporters or binding proteins
Subcellular Localization
It is suggested that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Eigenschaften
IUPAC Name |
3,5-dichloro-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO/c1-2-3-13-10(14)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPELDPYJXWGKJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=CC(=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}aniline](/img/structure/B2852726.png)

![6-(methylsulfanyl)-2-oxo-3,8-diphenyl-1H,2H-5lambda5-[1,3]thiazolo[3,4-b][1,2,4]triazin-5-ylium benzenesulfonate](/img/structure/B2852730.png)
![4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(2-methylbenzo[d]thiazol-5-yl)benzamide](/img/structure/B2852734.png)



![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)furan-2-carboxamide hydrochloride](/img/structure/B2852739.png)
